molecular formula C24H26N8O2 B11194021 2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11194021
M. Wt: 458.5 g/mol
InChI Key: OYFMEGOZDXHGHA-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microbial cells, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C24H26N8O2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H26N8O2/c1-4-34-16-7-8-19-17(11-16)14(2)26-22(28-19)31-23-29-20(12-21(33)30-23)18-13-25-24(27-15(18)3)32-9-5-6-10-32/h7-8,11-13H,4-6,9-10H2,1-3H3,(H2,26,28,29,30,31,33)

InChI Key

OYFMEGOZDXHGHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCC5)C

Origin of Product

United States

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